molecular formula C9H11NO2 B13171279 8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile

8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13171279
M. Wt: 165.19 g/mol
InChI Key: UZEUQSPTKDBUKG-UHFFFAOYSA-N
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Description

8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic octane ring fused with an oxirane ring and a carbonitrile group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

While specific industrial production methods for 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Products may include diols or carboxylic acids.

    Reduction: Amines or alcohols can be formed.

    Substitution: Substituted oxirane derivatives are common products.

Scientific Research Applications

8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows for specific interactions that can be exploited in various fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

spiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C9H11NO2/c10-5-8-9(12-8)4-3-6-1-2-7(9)11-6/h6-8H,1-4H2

InChI Key

UZEUQSPTKDBUKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CCC1O2)C(O3)C#N

Origin of Product

United States

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